molecular formula C11H11N3O4 B236316 Succinimidyl 4-hydrazinobenzoate CAS No. 133081-23-9

Succinimidyl 4-hydrazinobenzoate

Cat. No.: B236316
CAS No.: 133081-23-9
M. Wt: 249.22 g/mol
InChI Key: FSWGOICFRWDKMZ-UHFFFAOYSA-N
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Description

Succinimidyl 4-hydrazinobenzoate is a chemical compound widely used in scientific research, particularly in the fields of bioconjugation and drug delivery systems. Its complex structure and high reactivity make it an ideal tool for various applications, including the modification of proteins and the synthesis of radiolabeled conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of succinimidyl 4-hydrazinobenzoate typically involves the reaction of 4-hydrazinobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) under inert conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature control and solvent recycling, are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Succinimidyl 4-hydrazinobenzoate primarily undergoes substitution reactions due to the presence of the reactive succinimidyl ester group. It can react with primary amines to form stable amide bonds, making it useful for protein modification .

Common Reagents and Conditions:

Major Products: The major products of these reactions are hydrazino-modified proteins or peptides, which can be further utilized for various bioconjugation applications .

Mechanism of Action

The mechanism of action of succinimidyl 4-hydrazinobenzoate involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of a target molecule. This reaction results in the formation of a stable amide bond, effectively linking the hydrazinobenzoate moiety to the target molecule. This process is crucial for the creation of bioconjugates and radiolabeled compounds used in various scientific and medical applications .

Comparison with Similar Compounds

Uniqueness: Succinimidyl 4-hydrazinobenzoate is unique due to its high reactivity and stability, making it particularly suitable for the modification of proteins and the synthesis of stable bioconjugates. Its ability to form stable amide bonds with primary amines sets it apart from other linkers that may have lower reactivity or stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16/h1-4,13H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGOICFRWDKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157941
Record name Succinimidyl 4-hydrazinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133081-23-9
Record name Succinimidyl 4-hydrazinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133081239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl 4-hydrazinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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